2-Bromo-4-ethylaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

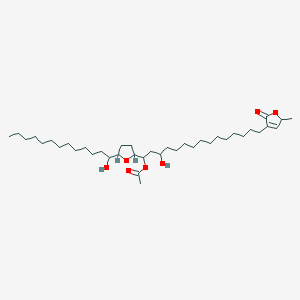

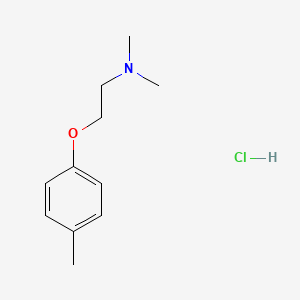

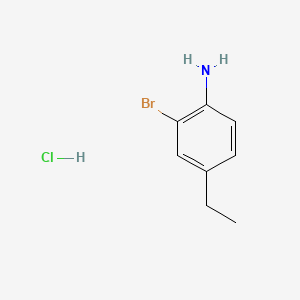

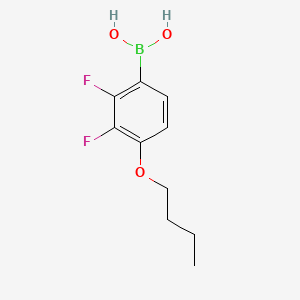

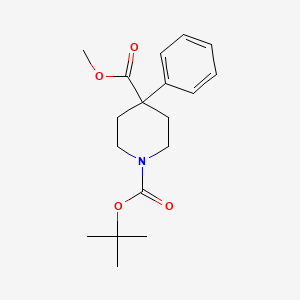

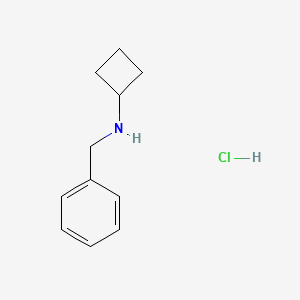

2-Bromo-4-ethylaniline is a chemical compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 and is typically in liquid form . The IUPAC name for this compound is 2-bromo-4-ethylaniline .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-ethylaniline consists of a benzene ring with a bromine atom (Br) and an ethylamine group (C2H5NH2) attached to it . The positions of these substituents on the benzene ring give the compound its name: 2-Bromo (at the second position) and 4-ethylaniline (at the fourth position) .Physical And Chemical Properties Analysis

2-Bromo-4-ethylaniline is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, density, and solubility are not provided in the search results.Scientific Research Applications

In Vivo Metabolism Studies : The metabolism of similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in rats. These studies help understand the metabolic pathways and potential toxic effects of such compounds (Kanamori et al., 2002).

Antimicrobial Agent Synthesis : Compounds structurally related to 2-Bromo-4-ethylaniline hydrochloride have been synthesized and characterized for their potential antimicrobial activities (Doraswamy & Ramana, 2013).

Nephrotoxicity Studies : Studies on haloanilines, including 4-bromoaniline, provide insights into their nephrotoxic effects in vitro. This is crucial for understanding the safety profile of such compounds (Hong et al., 2000).

DNA Interaction Research : Research on the interaction of similar brominated compounds with DNA, such as the synthesis of 7-hydroxy(phenyl)ethylguanines, is significant in understanding DNA damage and potential carcinogenic effects (Novák et al., 2003).

Pharmaceutical Applications : Studies on the synthesis and biological activities of compounds like 2-Bromo-4-fluoroaniline provide insights into the development of new pharmaceuticals with broad antibacterial activity (Abdel‐Wadood et al., 2014).

Organic Synthesis Research : The use of bromoanilines in palladium-assisted reactions to produce organic compounds, like 3-substituted indoles, is significant in organic chemistry and pharmaceutical synthesis (Kasahara et al., 1986).

Safety and Hazards

While specific safety data and hazards associated with 2-Bromo-4-ethylaniline hydrochloride are not provided in the search results, it’s important to handle all chemical substances with appropriate safety measures. This includes using personal protective equipment and following safe laboratory practices. For detailed safety information, one should refer to the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name |

2-bromo-4-ethylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFXYNQJKPIOGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662813 |

Source

|

| Record name | 2-Bromo-4-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-ethylaniline hydrochloride | |

CAS RN |

182678-10-0 |

Source

|

| Record name | 2-Bromo-4-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)

![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 6-hydroxy-, methyl ester](/img/no-structure.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)